methyl 4-(2-bromoethyl)-3-fluorobenzoate
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Overview
Description
Methyl 4-(2-bromoethyl)-3-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of a bromoethyl group and a fluorine atom attached to a benzoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromoethyl)-3-fluorobenzoate typically involves the esterification of 4-(2-bromoethyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under reflux conditions.
Major Products
Nucleophilic Substitution: Produces substituted benzoates depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzoate ester. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chloroethyl)-3-fluorobenzoate
- Methyl 4-(2-bromoethyl)-3-chlorobenzoate
- Methyl 4-(2-bromoethyl)-3-methylbenzoate
Uniqueness
Methyl 4-(2-bromoethyl)-3-fluorobenzoate is unique due to the presence of both a bromoethyl group and a fluorine atom on the benzoate ester. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Properties
CAS No. |
2703773-42-4 |
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Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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